molecular formula C10H14BrN3O2 B15207179 Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate

Cat. No.: B15207179
M. Wt: 288.14 g/mol
InChI Key: ODKYVYJPOXCOFD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of 1,3,5-trisubstituted pyrazoles . The reaction conditions often include the use of a catalyst and specific temperature controls to ensure high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and purification methods is crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, leading to different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include arylhydrazines, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different amino derivatives.

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-4-fluoro-1-(cyclopropylmethyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-4-iodo-1-(cyclopropylmethyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable building block for the synthesis of novel compounds with diverse applications.

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H14BrN3O2/c1-2-16-10(15)8-7(11)9(12)14(13-8)5-6-3-4-6/h6H,2-5,12H2,1H3

InChI Key

ODKYVYJPOXCOFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)CC2CC2

Origin of Product

United States

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